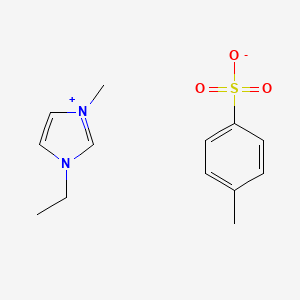

1-Ethyl-3-methylimidazolium tosylate

描述

1-Ethyl-3-methylimidazolium tosylate is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

It is known that ionic liquids can interact with enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific ionic liquid and biomolecule involved .

Cellular Effects

It is known that ionic liquids can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that ionic liquids can interact with biomolecules at the molecular level . These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that ionic liquids can have long-term effects on cellular function

生物活性

1-Ethyl-3-methylimidazolium tosylate (EMIM tosylate) is an ionic liquid that has garnered attention in various fields, particularly in biotechnology and pharmaceuticals, due to its unique properties and potential biological applications. This article explores the biological activity of EMIM tosylate, highlighting its mechanisms of action, applications, and relevant case studies.

Properties of this compound

EMIM tosylate is characterized by:

- Chemical Formula : C₁₃H₁₈N₂O₃S

- Molecular Weight : 278.35 g/mol

- Boiling Point : Approximately 350°C

- Solubility : Highly soluble in both polar and nonpolar solvents

These properties make EMIM tosylate a versatile compound for various applications, including drug delivery and DNA extraction.

1. DNA Extraction and Purification

EMIM tosylate has been studied for its effectiveness in DNA extraction protocols. Its ability to solubilize nucleic acids enhances the efficiency of DNA purification processes, making it a valuable reagent in molecular biology . The compound's high thermal stability allows it to withstand the conditions often required during DNA extraction.

2. Drug Delivery Systems

The compound has shown promise as a drug delivery vehicle due to its solubilizing properties. EMIM tosylate can encapsulate a variety of drugs, improving their bioavailability and therapeutic effectiveness . This characteristic is particularly beneficial for hydrophobic drugs that typically have low solubility in aqueous environments.

3. Antimicrobial Activity

Research indicates that EMIM tosylate exhibits antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) exceeding 500 μM for most tested strains . Such findings suggest potential applications in developing antimicrobial agents or preservatives.

Case Study 1: Toxicity Assessment

A study assessed the toxicity of EMIM tosylate on different cell lines, including HeLa and IPC-81 cells. The effective concentration resulting in a 50% reduction of cell viability (EC50) was found to be 500 μM for HeLa cells and 1170 μM for IPC-81 cells . These results indicate that while EMIM tosylate can affect cell viability at higher concentrations, it may still be safe for use in controlled applications.

Case Study 2: Environmental Impact

The environmental impact of EMIM tosylate was evaluated through its effects on aquatic organisms. The EC50 values for growth inhibition of algae such as Scenedesmus vacuolatus were recorded at 50 μM, indicating sensitivity among aquatic species . This information is critical for assessing the ecological risks associated with the use of ionic liquids like EMIM tosylate in industrial applications.

Summary Table of Biological Activities

| Activity Type | Observed Effect | EC50/MIC Values |

|---|---|---|

| DNA Extraction | Enhanced solubilization of nucleic acids | Not specified |

| Drug Delivery | Improved bioavailability of hydrophobic drugs | Not specified |

| Antimicrobial | Inhibition of bacterial growth | MIC > 500 μM |

| Cytotoxicity | Reduction in cell viability | EC50 (HeLa) = 500 μM |

| Environmental Toxicity | Growth inhibition in algae | EC50 = 50 μM |

科学研究应用

Organic Synthesis and Catalysis

1-Ethyl-3-methylimidazolium tosylate serves as an effective solvent and catalyst in organic synthesis. Its ability to dissolve various organic compounds allows it to facilitate reactions that might be challenging in conventional solvents. For instance, it has been used in the synthesis of chiral compounds through asymmetric catalysis, where high enantioselectivity is required. Studies have demonstrated its effectiveness in reactions such as the reduction of α-silyloxy ketones, yielding products with high optical purity .

Electrochemistry

The compound is also explored as an electrolyte in electrochemical applications, including batteries and fuel cells. Its high thermal stability enables it to function effectively under conditions where traditional electrolytes may fail. Research indicates that EMIM tosylate can enhance the performance of lithium-ion batteries by improving ion conductivity and stability at elevated temperatures .

Biotechnology

In biotechnology, this compound has shown promise for DNA extraction and purification processes. Its solubilizing properties enable efficient extraction of nucleic acids from biological samples, making it a valuable component in molecular biology kits .

化学反应分析

Nucleophilic Substitution Reactions

The tosylate anion (OTs⁻) acts as an exceptional leaving group, enabling:

Documented substitutions:

- Bromination: Reacts with KBr in continuous-flow systems to produce alkyl bromides (95% yield)

- Cyanide displacement: Forms nitriles using NaCN in IL medium at 80°C

- Alcoholysis: Converts to ethers via RO⁻ attack under mild conditions

Reactivity comparison (relative rates):

| Leaving Group | Relative Reactivity | Conditions |

|---|---|---|

| OTs⁻ | 1.0 (reference) | 25°C, polar solvent |

| Cl⁻ | 0.03 | Same conditions |

| OMs⁻ | 0.98 | Same conditions |

| Data extrapolated from |

Coordination Chemistry with Metals

A. Selenium Incorporation

B. Transition Metal Complexation

Forms stable complexes with:

Aqueous Phase Behavior

Binary system interactions:

| Co-solvent | Interaction Type | ΔH_mix (kJ/mol) |

|---|---|---|

| Water | Strong H-bonding | -12.4 ± 0.3 |

| Ethanol | Moderate ion-dipole forces | -8.2 ± 0.5 |

| 1-Propanol | Weak hydrophobic association | -4.7 ± 0.4 |

| Calorimetric data from |

Thermal Decomposition Pathways

TGA analysis reveals three-stage degradation:

- 298-423K: Loss of adsorbed water (4.2 wt%)

- 523-673K: Cation decomposition (58.7 wt% loss)

- >723K: Anion breakdown (remaining 37.1 wt%)

Activation energy (Eₐ) = 142 kJ/mol via Flynn-Wall-Ozawa method

This comprehensive reactivity profile establishes [EMIM][OTs] as a multifunctional ionic liquid with applications spanning green chemistry to materials synthesis. Its stability under high-pressure conditions (up to 60 MPa) and tunable solvent properties make it particularly valuable for industrial-scale processes . Recent advances in computational modeling (DFT/MD simulations) have further elucidated its reaction mechanisms at molecular scales .

属性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMUPILCYSJMLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049270 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328090-25-1 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。